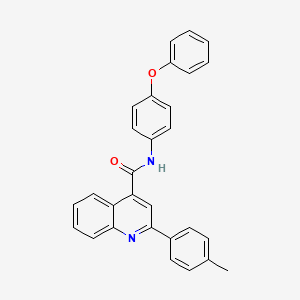
1,3-dimethyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of 1,3-dimethylxanthine with propylamine under specific conditions. The general procedure includes heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Scientific Research Applications
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives with potential biological activities.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique compared to other similar compounds due to its specific substitution pattern and resulting biological activities. Similar compounds include:
Theophylline: A well-known purine derivative used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: Another purine derivative widely consumed as a stimulant.
Aminophylline: A compound similar to theophylline, used in the treatment of asthma and other respiratory conditions.
Properties
Molecular Formula |
C13H21N5O2 |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1,3-dimethyl-7-propyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
ZRZYVDGYTCXGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-(4-chlorophenyl)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B15032759.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032765.png)
![(5E)-5-[4-(benzyloxy)-3-methoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B15032774.png)
![3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15032775.png)
![N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B15032793.png)
![N-Benzyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032800.png)
![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15032808.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032818.png)
![Diethyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B15032824.png)
![2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B15032833.png)
![ethyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15032850.png)
![N-(2-Methoxy-5-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032853.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032863.png)
